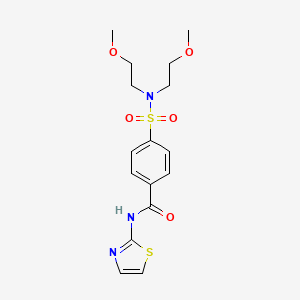
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide, also known as BMS-387032, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of sulfonamide-based inhibitors of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation and proliferation.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds related to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide have been synthesized and tested for various biological activities, including analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).
Antimicrobial Evaluation
- Derivatives of this compound have shown significant antibacterial and antifungal activities in vitro (Priya et al., 2006).
- Another study synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, confirming their antimicrobial activity (Chawla, 2016).
Antimicrobial Activity and Druglikeness
- Bis(azolyl)sulfonamidoacetamides, closely related to the target compound, showed antimicrobial activity and were evaluated for their druglikeness properties (P et al., 2021).
Inhibitors of Carbonic Anhydrases
- Related aromatic sulfonamides have been studied as inhibitors of carbonic anhydrase isoforms, exhibiting nanomolar half maximal inhibitory concentration (Supuran et al., 2013).
Anticancer Activity
- Co(II) complexes of derivatives of the compound have shown fluorescence properties and in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antifungal Agents
- Derivatives have been synthesized and evaluated as potential antifungal agents (Narayana et al., 2004).
Inhibition of Human Carbonic Anhydrase Isoforms
- Acridine-acetazolamide conjugates related to the compound inhibited carbonic anhydrases, essential for physiological processes (Ulus et al., 2016).
Up-regulators of ATP-binding Cassette Transporter
- Substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives have been found to induce transcription of genes related to anti-atherosclerotic agents (Shu-yi, 2013).
Synthesis and Antimicrobial Evaluation
- Novel thiazole derivatives, including benzamide ethers, were synthesized and evaluated for antimicrobial activity, with some compounds showing greater potency than reference drugs (Bikobo et al., 2017).
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-23-10-8-19(9-11-24-2)26(21,22)14-5-3-13(4-6-14)15(20)18-16-17-7-12-25-16/h3-7,12H,8-11H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUNMJYOUUFAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

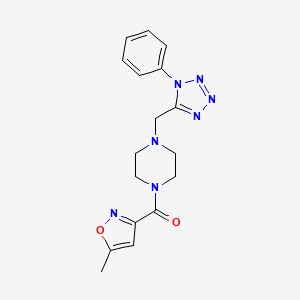
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2354552.png)
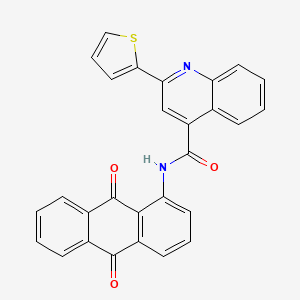
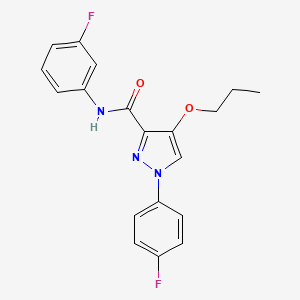
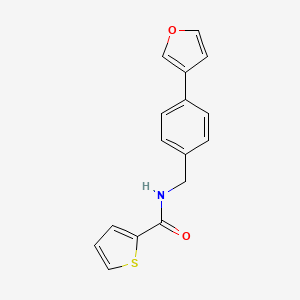
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)
![5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2354561.png)
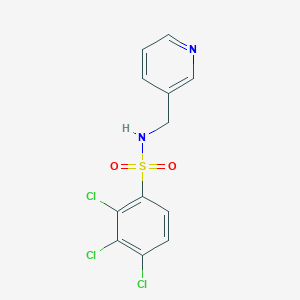
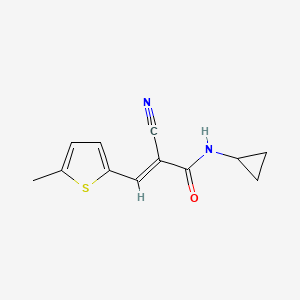
![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)
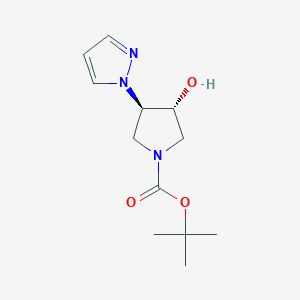
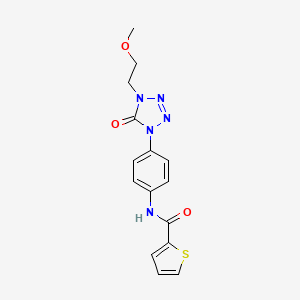
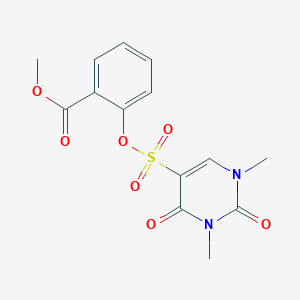
![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)